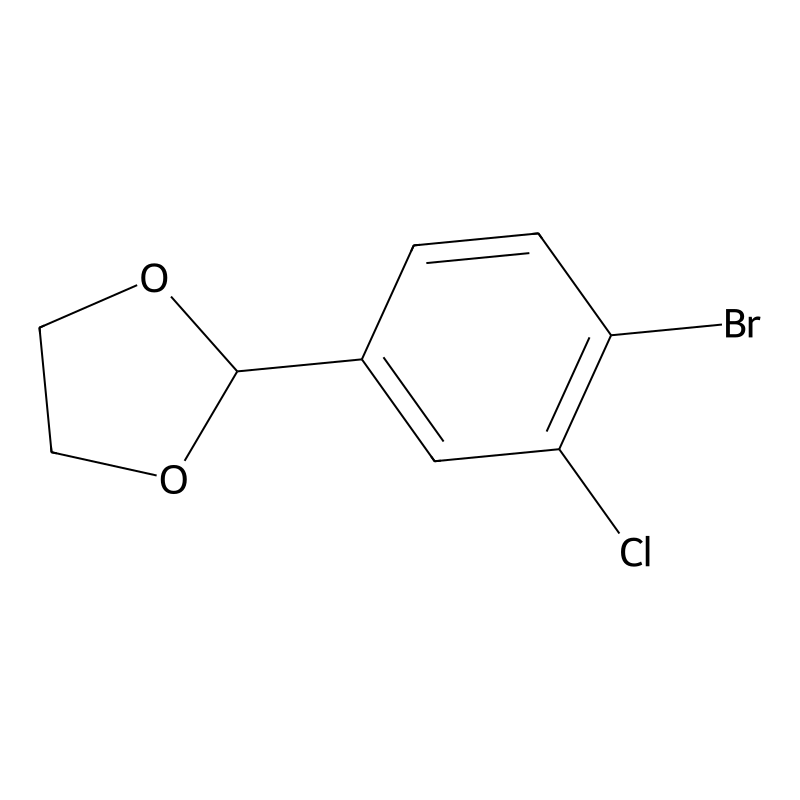

2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane is an organic compound notable for its unique structure, which includes a phenyl ring substituted with bromine and chlorine atoms, linked to a 1,3-dioxolane ring. The presence of these halogens enhances the compound's reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This compound has the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol .

- Chemical databases: Resources like PubChem [] do not currently contain entries for this specific compound, indicating a lack of widespread study or commercial availability.

Organic synthesis: The 1,3-dioxolane moiety is a common protecting group in organic chemistry, used to mask carbonyl functionalities (aldehydes and ketones) during reactions. It is possible that 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane could be investigated as a protecting group for aromatic aldehydes containing similar halogen substituents.

Material science: Organic molecules containing halogen atoms can be useful in the development of new materials with specific properties. The combination of bromo and chloro substituents in 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane could be of interest for researchers exploring materials with unique electrical or flame retardant properties.

The chemical behavior of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane includes:

- Substitution Reactions: The bromine and chlorine substituents can undergo nucleophilic substitution, allowing for the formation of various derivatives. Common reagents include sodium hydroxide or potassium tert-butoxide under mild conditions.

- Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction processes, modifying the oxidation state of both the phenyl ring and the dioxolane moiety. Oxidizing agents like potassium permanganate or chromium trioxide, as well as reducing agents such as lithium aluminum hydride or sodium borohydride, can be employed .

The synthesis of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane typically involves:

- Starting Materials: The reaction generally begins with 4-bromo-3-chlorophenol and ethylene glycol.

- Catalysts: An acid catalyst is used to facilitate the reaction.

- Reaction Mechanism: The process involves forming an intermediate that cyclizes to produce the dioxolane ring. On an industrial scale, continuous flow reactors can optimize production by maintaining consistent reaction conditions .

Industrial Production

Advanced purification techniques such as recrystallization and chromatography are employed to achieve high-purity compounds during industrial production.

2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane serves various applications:

- Intermediate in Organic Synthesis: Its unique structure allows it to act as a valuable intermediate in synthesizing more complex organic molecules.

- Potential Medicinal Uses: Given its biological activity, it may have potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease processes .

Interaction studies involving 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane focus on its binding affinity to various biological targets. These studies are crucial for understanding how modifications in its structure affect its biological activity and therapeutic potential. Current research is directed at elucidating these interactions to inform future medicinal chemistry efforts.

Several compounds share structural similarities with 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromo-3-chlorophenyl)acetonitrile | Contains acetonitrile instead of dioxolane | Lacks dioxolane ring; different reactivity profile |

| 2-(4-Bromo-3-chlorophenyl)ethan-1-amine hydrochloride | Amino group substitution | Potentially different biological activity due to amine presence |

| 2-(4-Bromo-3-chlorophenyl)boronic acid | Boronic acid functionality | Unique reactivity in cross-coupling reactions |

Uniqueness: The presence of the dioxolane ring in 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane distinguishes it from these similar compounds by enhancing its stability and reactivity. This structural feature makes it a valuable intermediate in synthetic pathways that require specific chemical transformations .